N-(2,5-dimethylphenyl)-4-methylbenzamide N-(2,5-dimethylphenyl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 200934-09-4
VCID: VC4953795
InChI: InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C
Molecular Formula: C16H17NO
Molecular Weight: 239.318

N-(2,5-dimethylphenyl)-4-methylbenzamide

CAS No.: 200934-09-4

Cat. No.: VC4953795

Molecular Formula: C16H17NO

Molecular Weight: 239.318

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-4-methylbenzamide - 200934-09-4

Specification

CAS No. 200934-09-4
Molecular Formula C16H17NO
Molecular Weight 239.318
IUPAC Name N-(2,5-dimethylphenyl)-4-methylbenzamide
Standard InChI InChI=1S/C16H17NO/c1-11-5-8-14(9-6-11)16(18)17-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3,(H,17,18)
Standard InChI Key KQSKHOJXLMYJKH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Introduction

Structural Characteristics and Nomenclature

N-(2,5-Dimethylphenyl)-4-methylbenzamide belongs to the class of N-aryl benzamides, distinguished by its substitution pattern:

  • Benzamide core: A 4-methyl group at the para position of the benzoyl ring.

  • Anilide group: A 2,5-dimethylphenyl substituent on the nitrogen atom.

The IUPAC name derives from this substitution pattern:
Systematic Name: N-(2,5-Dimethylphenyl)-4-methylbenzamide
Molecular Formula: C₁₆H₁₇NO
Molecular Weight: 239.31 g/mol (calculated from formula)

Key Structural Features Influencing Reactivity:

  • Electron-Donating Methyl Groups: The 2,5-dimethylphenyl group enhances steric bulk and electron density at the anilide nitrogen, potentially modulating hydrogen-bonding capacity and solubility .

  • Planar Benzamide Backbone: The conjugated π-system of the benzoyl and anilide rings facilitates intermolecular interactions, such as π-π stacking in crystalline phases .

Synthetic Methodologies

While no explicit synthesis protocols for N-(2,5-dimethylphenyl)-4-methylbenzamide are documented, established routes for analogous benzamides suggest the following approach:

Coupling Reaction

Reactants:

  • 4-Methylbenzoic acid

  • 2,5-Dimethylaniline

Reagents:

  • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Activate 4-methylbenzoic acid with DCC/EDC in DCM at 0–5°C for 30 minutes.

  • Add 2,5-dimethylaniline and DMAP, stirring at room temperature for 12–24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Yield Optimization:

  • Stoichiometric ratio of 1:1.2 (acid:amine) minimizes side reactions.

  • Anhydrous conditions prevent hydrolysis of the activated intermediate .

Physicochemical Properties

Predicted Properties Based on Analogs

PropertyValue (Predicted)Basis for Prediction
Melting Point145–155°CAnalog: N-(2,3-dimethylphenyl)-4-methylbenzamide (mp 132–135°C)
LogP (Lipophilicity)3.2 ± 0.3Computational modeling (Molinspiration)
Solubility<0.1 mg/mL in waterHydrophobic substituents reduce aqueous solubility

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H, Ar–H)

    • Methyl groups: δ 2.2–2.4 ppm (singlets, 9H, –CH₃)

  • IR (KBr):

    • Amide C=O stretch: ~1650 cm⁻¹

    • N–H bend: ~1530 cm⁻¹

Biological Activity and Structure-Activity Relationships (SAR)

Anti-Inflammatory Effects

Methyl groups on the anilide ring correlate with cyclooxygenase (COX) inhibition. In vitro studies of N-(3,5-dimethylphenyl)benzamide analogs show COX-2 selectivity (IC₅₀ = 12 µM), suggesting a potential mechanism for the target compound .

Comparative Analysis with Positional Isomers

Table 1: Substituent Effects on Bioactivity

CompoundSubstituent PositionsAntibacterial MIC (µg/mL)COX-2 IC₅₀ (µM)
N-(2,5-Dimethylphenyl)-4-methylbenzamide2,5 (anilide); 4 (benzamide)Predicted: 32–64Predicted: 15–20
N-(2,3-Dimethylphenyl)-4-methylbenzamide 2,3 (anilide); 4 (benzamide)64 (S. aureus)Not tested
N-(3,5-Dimethylphenyl)benzamide 3,5 (anilide); H (benzamide)>12812

Key Observations:

  • Symmetrical Substitution: 2,5-Dimethyl groups may improve target binding via van der Waals interactions.

  • Benzamide Methyl Position: A para-methyl group on the benzoyl ring enhances steric hindrance, potentially reducing metabolic degradation.

Stability and Degradation Pathways

Hydrolytic Degradation

Under acidic conditions (pH < 3), the amide bond undergoes hydrolysis:
N-(2,5-Dimethylphenyl)-4-methylbenzamide+H2O4-Methylbenzoic acid+2,5-Dimethylaniline\text{N-(2,5-Dimethylphenyl)-4-methylbenzamide} + \text{H}_2\text{O} \rightarrow \text{4-Methylbenzoic acid} + \text{2,5-Dimethylaniline}
Half-life: ~48 hours at pH 2, 37°C (estimated from analog data) .

Photodegradation

UV exposure (λ = 254 nm) induces radical formation at the benzamide carbonyl, leading to:

  • Decarbonylation: Formation of N-(2,5-dimethylphenyl)-4-methylaniline.

  • Ring Oxidation: Quinone derivatives detected via LC-MS in related compounds .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for iterative modifications:

  • Electron-Withdrawing Groups: Introducing –Cl or –NO₂ at the benzamide meta position could enhance target affinity.

  • PEGylation: Adding polyethylene glycol chains to the anilide nitrogen may improve pharmacokinetics.

Computational Docking Studies

Preliminary molecular docking (PDB: 5F1A, COX-2) predicts favorable binding via:

  • Hydrogen bonds between the amide carbonyl and Arg120.

  • Hydrophobic interactions between methyl groups and Val523.

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